

Technical Guide: Cholesteryl Palmitate-d31

Certificate of Analysis

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Compound of Interest

Compound Name: *Cholesteryl palmitate-d31*

Cat. No.: *B15557434*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies for **Cholesteryl palmitate-d31**. The data herein is compiled from various sources to serve as a detailed reference for its use in research and development.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Cholesteryl palmitate-d31** and its non-deuterated analog, Cholesteryl palmitate. This allows for a clear comparison of their fundamental properties.

Parameter	Cholesteryl Palmitate-d31	Cholesteryl Palmitate (for reference)
Purity	>98%	≥98% (HPLC)[1]
Molecular Formula	C ₄₃ H ₄₅ D ₃₁ O ₂	C ₄₃ H ₇₆ O ₂
Molecular Weight	656.25 g/mol	625.06 g/mol [2]
Melting Point	Not specified	74-77 °C[2]
Physical State	Solid	Powder
Appearance	White to off-white solid[3]	White to off-white solid[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize **Cholesteryl palmitate-d31** are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is based on established protocols for the analysis of Cholesteryl palmitate and is applicable for the purity assessment of its deuterated form.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Reversed-phase C18 column.
- Mobile Phase: A gradient of acetonitrile and isopropanol is commonly used. A 50:50 (v/v) mixture of acetonitrile and isopropanol has been successfully employed[4][5].
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at 205 nm or 210 nm[1][4].
- Internal Standard: Cholesteryl heptadecanoate can be used as an internal standard for quantification[2].
- Sample Preparation: The sample is dissolved in a suitable organic solvent, such as isopropanol or the mobile phase, and filtered through a 0.45 μ m filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is a critical tool for confirming the chemical structure and determining the level of deuterium incorporation.

- Instrumentation: A high-field NMR spectrometer.
- ^1H NMR: To confirm the absence of protons at the deuterated positions and to quantify any residual protons. Spectra for the non-deuterated form have been reported at 500 MHz in

CDCl₃[6].

- ²H NMR: Directly observes the deuterium nuclei, providing information about the location and extent of deuteration. **Cholesteryl palmitate-d31** has been analyzed using ²H-NMR to study its behavior in lipid dispersions[7].
- ¹³C NMR: To confirm the carbon backbone of the molecule.
- Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

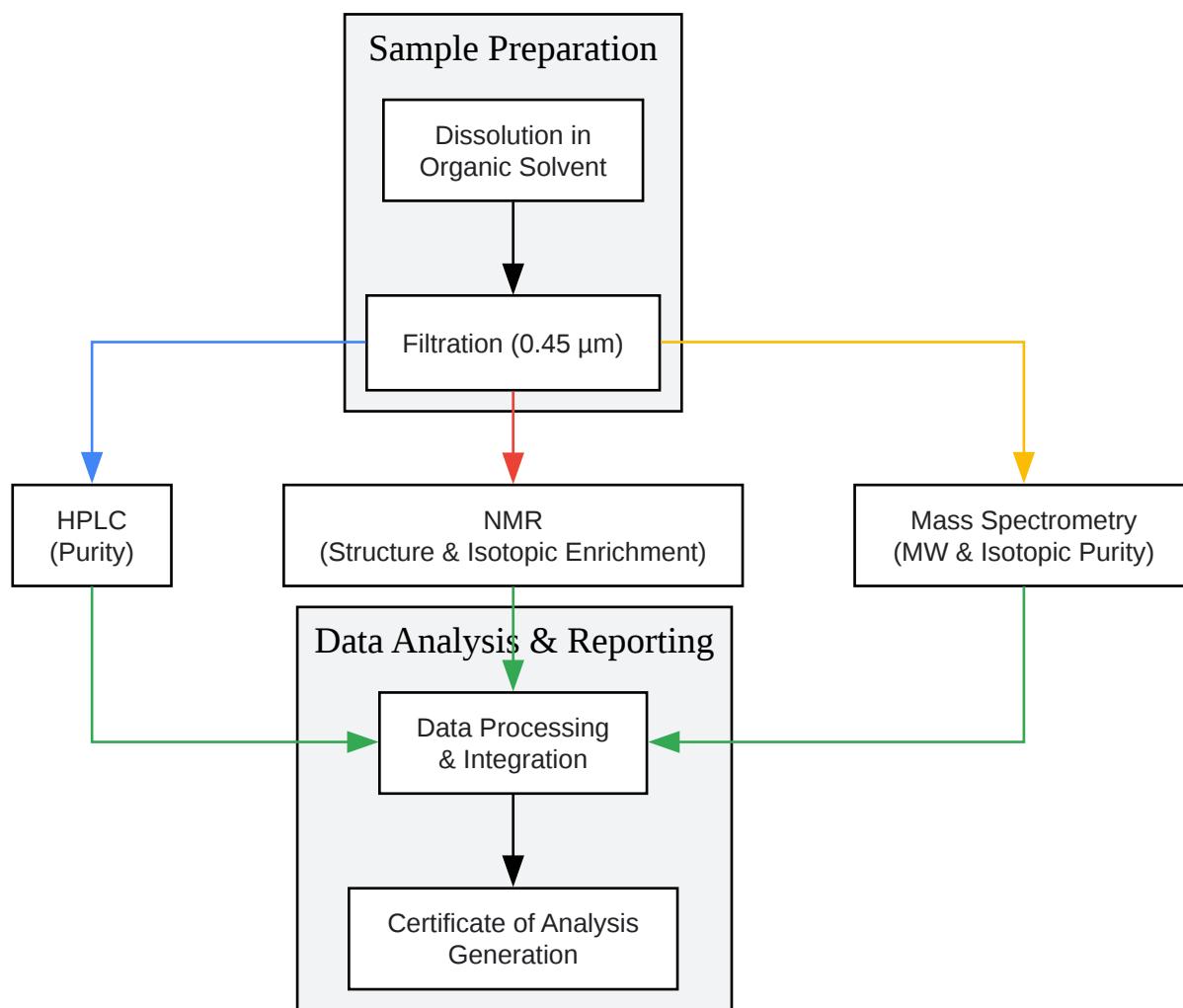
Mass Spectrometry (MS) for Molecular Weight Verification and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and to analyze the isotopic distribution of the deuterated compound.

- Instrumentation: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or APCI).
- Ionization Mode: Electrospray ionization (ESI) is commonly used for cholesteryl esters, often with the addition of a lithium salt to form lithiated adducts for enhanced ionization and specific fragmentation patterns[8][9].
- Analysis Mode:
 - Full Scan: To determine the molecular ion peak and the overall isotopic distribution.
 - Tandem MS (MS/MS): To confirm the structure by fragmentation analysis. For cholesteryl esters, a characteristic neutral loss of the cholestane moiety is often observed[8][9].
- Isotopic Enrichment Calculation: The isotopic enrichment is determined by analyzing the ion intensities of the different isotopologues in the mass spectrum[3][10].

Visualized Workflow

The following diagram illustrates the general workflow for the analysis of **Cholesteryl palmitate-d31**, from sample reception to final data analysis.



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